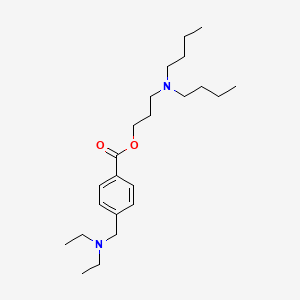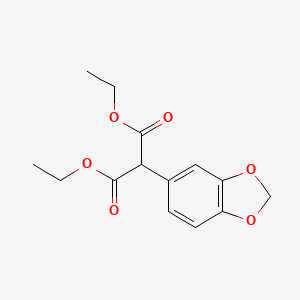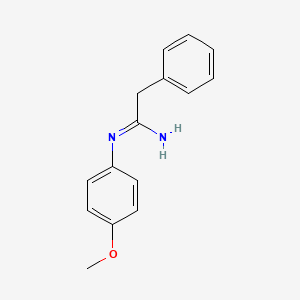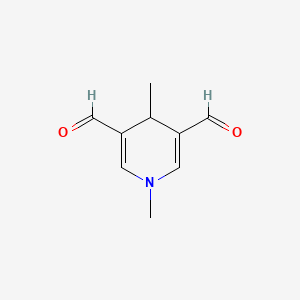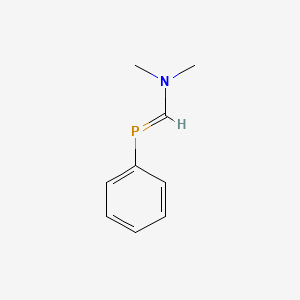
Methanamine, N,N-dimethyl-1-(phenylphosphinidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- is an organic compound with the molecular formula C₉H₁₂NP and a molecular weight of 165.1720 g/mol . This compound is known for its unique structure, which includes a methanamine backbone substituted with a phenylphosphinidene group. It is utilized in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- typically involves the reaction of dimethylamine with phenylphosphinidene. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or crystallization to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted methanamines .
Scientific Research Applications
Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in the study of biological processes and interactions at the molecular level.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal centers or other reactive sites, thereby influencing chemical reactions and biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- include:
- Methanamine, 1,1-dimethoxy-N,N-dimethyl-
- N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine dihydrochloride
Uniqueness
Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- is unique due to its phenylphosphinidene group, which imparts distinct chemical properties and reactivity compared to other methanamine derivatives. This uniqueness makes it valuable in specific chemical and research applications .
Properties
CAS No. |
75471-07-7 |
|---|---|
Molecular Formula |
C9H12NP |
Molecular Weight |
165.17 g/mol |
IUPAC Name |
N,N-dimethyl-1-phenylphosphanylidenemethanamine |
InChI |
InChI=1S/C9H12NP/c1-10(2)8-11-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
VIFJQNZWJNSJQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=PC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride](/img/structure/B14433828.png)
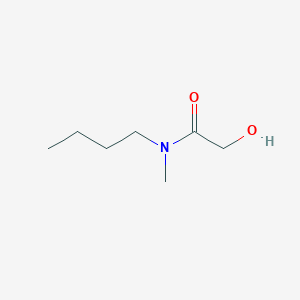
silane](/img/structure/B14433845.png)
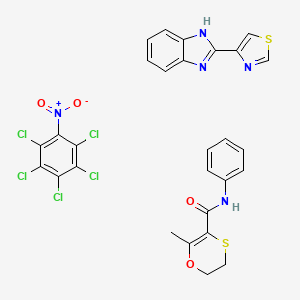
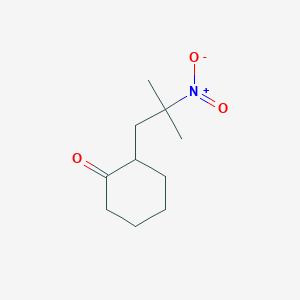
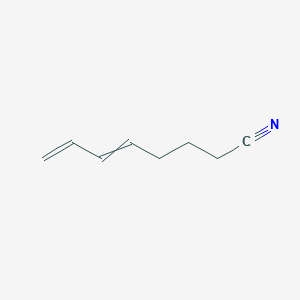
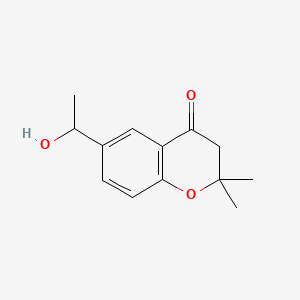
![N-[(E)-hydrazinylidenemethyl]tridecanamide](/img/structure/B14433881.png)
